s-Triazolo[3,4-a]phthalazine
CAS No.: 234-80-0
Cat. No.: VC20763414
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
![s-Triazolo[3,4-a]phthalazine - 234-80-0](/images/no_structure.jpg)
CAS No. | 234-80-0 |
---|---|
Molecular Formula | C9H6N4 |
Molecular Weight | 170.17 g/mol |
IUPAC Name | [1,2,4]triazolo[3,4-a]phthalazine |
Standard InChI | InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-11-13-6-10-12-9(8)13/h1-6H |
Standard InChI Key | JVJPJKLSGUJUJK-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=NN3C2=NN=C3 |
Canonical SMILES | C1=CC=C2C(=C1)C=NN3C2=NN=C3 |
Chemical Structure and Properties
s-Triazolo[3,4-a]phthalazine is characterized by a fused ring system comprising a triazole ring connected to a phthalazine moiety. This nitrogen-rich heterocyclic compound has the chemical formula C9H6N4 and a molecular weight of approximately 170.17 g/mol . The compound is registered with CAS number 234-80-0 .
The structural configuration of s-Triazolo[3,4-a]phthalazine features a planar aromatic system that contributes to its chemical reactivity and potential biological interactions. The triazole portion of the molecule contains three nitrogen atoms in a five-membered ring, while the phthalazine portion consists of a benzene ring fused to a pyridazine ring.
Property | Value |
---|---|
Chemical Formula | C9H6N4 |
Molecular Weight | 170.17 g/mol |
CAS Number | 234-80-0 |
Structure Type | Fused heterocyclic ring system |
Ring System | Triazole + Phthalazine |
Synthesis Methods
Solution-Phase Synthesis
The synthesis of s-Triazolo[3,4-a]phthalazine can be achieved through various approaches, with one common method involving the reaction of hydralazine (1-hydrazinophthalazine) with carboxylic acids or their derivatives. In this process, hydralazine reacts with carboxylic acids to form an amide intermediate, which subsequently undergoes ring closure with elimination of water to form the triazolo-phthalazine derivative .
Several coupling reagents have proven effective in activating the carboxylate group for reaction with hydralazine in solution-phase synthesis:
-
Carbodiimides including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC)
-
N-Ethyl-5-phenylisoxazolium-3'-sulfonate (NEPIS)
Solid-Phase Synthesis
For solid-phase synthesis approaches, where amino acids are immobilized, the most successful procedures for activating the carboxyl groups include:
The development of these synthesis methods has been crucial for producing s-Triazolo[3,4-a]phthalazine and its derivatives for further research and applications.
Metabolic Significance
Role in Hydralazine Metabolism
s-Triazolo[3,4-a]phthalazine is notably recognized as a metabolite of hydralazine, a medication used in the treatment of hypertension. The metabolic pathway of hydralazine leads to several products, including:
-
s-Triazolo[3,4-a]phthalazine
-
3-Methyl-s-triazolo[3,4-a]phthalazine
-
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
These metabolic transformations occur primarily through hepatic microsomal metabolism. The elucidation of this metabolic pathway has provided important insights into the pharmacokinetics and pharmacodynamics of hydralazine.
Metabolic Pathway Proposal
Research has led to the proposal of a comprehensive metabolic pathway for hydralazine, with s-Triazolo[3,4-a]phthalazine serving as a key intermediate. The conversion processes involve several enzymatic reactions, including oxidation and cyclization steps that lead to the formation of the triazolo ring structure .
Derivatives and Structural Analogs
3-Substituted Derivatives
Several derivatives of s-Triazolo[3,4-a]phthalazine have been synthesized and studied, with 3-substituted variants being particularly prominent. These include:
3-Methyl-s-triazolo[3,4-a]phthalazine
This derivative has the molecular formula C10H8N4 and a molecular weight of 184.20 g/mol. It is characterized by a methyl substituent at the 3-position of the triazole ring and is identified by CAS number 20062-41-3 .
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
This compound has been identified as a major metabolic product of hydralazine. Its structure has been elucidated through comprehensive chemical analysis, confirming its role in the metabolic pathway of hydralazine .
Amino-Substituted Derivatives
A series of 3-substituted amino-s-triazolo[3,4-a]phthalazine derivatives has been synthesized through one-pot cyclodesulfurization reactions. These reactions utilize 1-hydrazinophthalazine, various isothiocyanates (alkyl, aryl, or aralkyl), and dicyclohexylcarbodiimide (DCCD) mixtures .
Derivative | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
s-Triazolo[3,4-a]phthalazine | C9H6N4 | 170.17 | 234-80-0 |
3-Methyl-s-triazolo[3,4-a]phthalazine | C10H8N4 | 184.20 | 20062-41-3 |
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine | C10H8N4O | 200.20 | 54687-66-0 |
6-Substituted Derivatives
Patent literature indicates the development of 6-substituted-s-triazolo[3,4-a]phthalazine derivatives, suggesting ongoing research interest in expanding the structural diversity of this chemical class .
Pharmacological Properties
Other Biological Activities
While specific pharmacological data for s-Triazolo[3,4-a]phthalazine itself is limited in the available research, related triazole-containing compounds have demonstrated diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The structural framework of s-Triazolo[3,4-a]phthalazine provides a promising scaffold for the development of bioactive compounds.
Applications in Scientific Research
Metal Complexes
s-Triazolo[3,4-a]phthalazine has been utilized in the formation of transition metal complexes. These complexes have been synthesized with the general formula M(3-H-TAP)(H2O)6-nm, where M represents various transition metals such as cobalt, nickel, and copper .
The spectral properties of these complexes, including their infrared and visible spectra, have been investigated to understand their structural characteristics and potential applications in coordination chemistry.
Peptide Sequencing Applications
Research has explored the potential application of s-triazolo[3,4-a]phthalazines in peptide sequencing, particularly from the C-terminal residue. This approach involves reacting hydralazine with the carboxyl groups in amino acids to form TAP (triazolo[3,4-a]phthalazine) derivatives .
Analytical Characterization
Spectroscopic Analysis
The structural characterization of s-Triazolo[3,4-a]phthalazine and its derivatives has been accomplished using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton magnetic resonance (PMR), has been employed to analyze the structural features of these compounds .
Mass spectral analysis has also played a crucial role in confirming the structures of s-Triazolo[3,4-a]phthalazine derivatives, providing valuable data on molecular weights and fragmentation patterns .
Chromatographic Methods
Chromatographic techniques have been utilized for the isolation and purification of s-Triazolo[3,4-a]phthalazine and its metabolites from biological samples. These methods have been essential for studying the metabolism of hydralazine and identifying the resulting triazolo-phthalazine derivatives .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume